2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and a benzylamino group attached to the pyridine ring. The presence of these functional groups makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be achieved through a multicomponent reaction involving aldehydes, malononitrile, and β-ketoesters. One of the most efficient methods involves the use of a catalytic amount of triethylamine in ethanol at elevated temperatures . This method is advantageous due to its simplicity, high yield, and the use of non-hazardous starting materials. Industrial production methods may involve similar multicomponent reactions but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as triethylamine, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups or additional ring structures .
Scientific Research Applications
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to bind to bacterial DNA gyrase, thereby inhibiting DNA replication and transcription . In cancer research, the compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile include other pyridine derivatives such as 2-amino-3-cyanopyridines and quinoline-substituted pyridine derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a benzylamino group and a fused pyran-pyridine ring system, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
2-(benzylamino)-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2)9-16-15(12-22-18)8-14(10-19)17(21-16)20-11-13-6-4-3-5-7-13/h3-8H,9,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGXDDPQSRMYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=C(C=C2CO1)C#N)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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